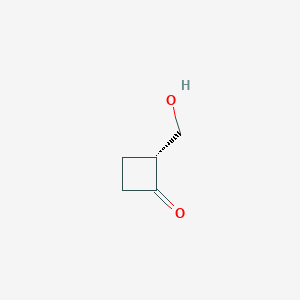
(R)-2-(Hydroxymethyl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Hydroxymethyl)cyclobutanone is a chiral cyclobutanone derivative with a hydroxymethyl group attached to the second carbon of the cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)cyclobutanone typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under conditions that promote the formation of the cyclobutanone ring. This can be achieved through photochemical or thermal cyclization reactions.
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)cyclobutanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral ligands or enzymes can be employed to ensure high enantioselectivity. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Hydroxymethyl)cyclobutanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to promote substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(Hydroxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ®-2-(Hydroxymethyl)cyclobutanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with active site residues, while the cyclobutanone ring can engage in hydrophobic interactions with the enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound without the hydroxymethyl group.
2-(Hydroxymethyl)cyclopentanone: A similar compound with a five-membered ring.
®-2-(Hydroxymethyl)cyclopropanone: A similar compound with a three-membered ring.
Uniqueness
®-2-(Hydroxymethyl)cyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs.
Propriétés
IUPAC Name |
(2R)-2-(hydroxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














